Ethmozine

Description

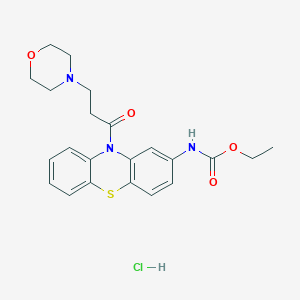

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl N-[10-(3-morpholin-4-ylpropanoyl)phenothiazin-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S.ClH/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24;/h3-8,15H,2,9-14H2,1H3,(H,23,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQAKFHSULJNAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047786 | |

| Record name | Moricizine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29560-58-5 | |

| Record name | Ethmozine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29560-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moricizine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029560585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N-[10-[3-(4-morpholinyl)-1-oxopropyl]-10H-phenothiazin-2-yl]-, ethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Moricizine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MORICIZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71OK3Z1ESP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethmozine (Moricizine): A Technical Guide to its Mechanism of Action on Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethmozine® (moricizine hydrochloride) is a Class I antiarrhythmic agent that exerts its therapeutic effect primarily through the blockade of voltage-gated sodium channels (Nav) in cardiomyocytes.[1][2] This technical guide provides an in-depth analysis of the molecular and electrophysiological mechanisms underlying this interaction. Moricizine exhibits a complex binding profile characterized by state-dependence, with a pronounced affinity for the inactivated state of the sodium channel.[3][4][5] This results in a potent, use-dependent reduction of the fast inward sodium current (INa), which slows the maximum rate of depolarization (Vmax) of the cardiac action potential and consequently, conduction velocity.[6][7] This document summarizes key quantitative data, details common experimental protocols for its study, and presents visual models of its mechanism of action.

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

Moricizine is classified as a Class I agent, though its specific subtype (IA, IB, or IC) has been debated due to its mixed electrophysiological properties.[8][9] However, its primary action is unequivocal: the potent inhibition of the fast inward sodium current.[1][9] The efficacy and kinetic profile of this blockade are critically dependent on the conformational state of the sodium channel.

The voltage-gated sodium channel cycles through three main states:

-

Resting (Closed) State: Predominant at negative membrane potentials (diastole).

-

Open (Activated) State: A transient state triggered by membrane depolarization, allowing Na+ influx.

-

Inactivated State: A non-conducting state that channels enter after opening, from which they must recover to the resting state before they can be activated again.

Moricizine demonstrates significantly higher affinity for the inactivated and open states of the sodium channel compared to the resting state.[3][10] This preferential binding is the cornerstone of its mechanism and leads to two important clinical phenomena:

-

Use-Dependent Block: The blocking effect of moricizine is more pronounced during periods of rapid heart rates (tachycardia).[6] With more frequent depolarizations, sodium channels spend more time in the open and inactivated states, providing more opportunities for high-affinity drug binding. This leads to a cumulative block that is more effective at suppressing tachyarrhythmias while having less effect at normal heart rates.[6][10]

-

State-Dependent Shift in Inactivation: By binding preferentially to the inactivated state, moricizine stabilizes this conformation.[3] This is electrophysiologically observed as a hyperpolarizing (leftward) shift in the steady-state inactivation curve, meaning channels become inactivated at more negative potentials.[3][10]

Recent studies have also highlighted moricizine's ability to inhibit the late sodium current (INaL).[4][5][11] The INaL is a small, persistent current that can be enhanced in pathological conditions and contributes to arrhythmias.[5] By blocking INaL, moricizine may further contribute to its antiarrhythmic efficacy.[4][11]

Caption: State-dependent binding of this compound to the voltage-gated sodium channel.

Quantitative Data Summary

The interaction of moricizine with sodium channels has been quantified in various electrophysiological studies. The following tables summarize key parameters.

Table 1: State-Dependent Binding and Blockade Parameters

| Parameter | Value | Cell Type / Condition | Reference |

| Dissociation Constant (Kd) - Resting State | 105 µM | Feline ventricular myocytes (Holding potential = -140 mV) | [3] |

| Hill Coefficient | 1.3 | Feline ventricular myocytes | [3] |

| Shift in Steady-State Inactivation (V0.5) | -7.3 ± 2.4 mV | Feline ventricular myocytes (at 30 µM) | [3] |

| Shift in Steady-State Inactivation (V0.5) | -6 mV | Rat ventricular myocytes | [10] |

| Recovery Time Constant from Inactivation | ~8 seconds | Feline ventricular myocytes (at 30 µM, -140 mV) | [3] |

Table 2: Effects on Sodium Current (INa)

| Effect | Observation | Concentration | Cell Type | Reference |

| Peak INa Block | Concentration-dependent decrease | 10, 20, 40 µM | Rat ventricular myocytes | [10] |

| Late INaL Block | Significant reduction of ATX II-enhanced INaL | 30 µM | Mouse atrial myocytes | [4] |

| Peak INa Block (with INaL enhancement) | 35.1% ± 3.8% reduction | 30 µM | Mouse atrial myocytes | [4] |

| Use-Dependent Block | Prominent at frequencies of 2-5 Hz | 10, 20, 40 µM | Rat ventricular myocytes | [10] |

Experimental Protocols

The characterization of moricizine's effects on sodium channels relies heavily on the patch-clamp technique, particularly in the whole-cell configuration.

Protocol for Measuring Tonic and Use-Dependent Block

This protocol is designed to assess the baseline (tonic) block at a given holding potential and the cumulative (use-dependent) block that develops during repetitive stimulation.

-

Cell Preparation: Isolate primary cardiomyocytes (e.g., from feline or rat ventricles) or use a stable cell line (e.g., HEK293) expressing the cardiac sodium channel isoform, Nav1.5.[3][10]

-

Electrophysiology Setup:

-

Configuration: Whole-cell patch-clamp.[3]

-

Amplifier & Digitizer: Standard equipment (e.g., Axopatch, Digidata).

-

Pipettes: Borosilicate glass with a resistance of 5-7 MΩ.[12]

-

Solutions:

-

External Solution (mM): NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH. To isolate Na+ currents, K+ and Ca2+ channel blockers (e.g., Cs+, TEA, nifedipine) are added.

-

Internal (Pipette) Solution (mM): CsF 120, CsCl 20, EGTA 10, HEPES 10; pH adjusted to 7.2 with CsOH.

-

-

-

Voltage-Clamp Protocol:

-

Holding Potential (HP): Set to a hyperpolarized potential (e.g., -120 mV or -140 mV) where most channels are in the resting state.[3]

-

Tonic Block Measurement: From the HP, apply a single depolarizing test pulse (e.g., to -30 mV for 20-40 ms) to elicit a peak INa. Record the control current. Perfuse the cell with a known concentration of moricizine (e.g., 30 µM) until a steady-state effect is reached, and apply the same test pulse. The percentage reduction in peak current represents the tonic block.

-

Use-Dependent Block Measurement: From the HP, apply a train of depolarizing pulses (e.g., 50 pulses at 2-5 Hz).[10] The pulse duration should be sufficient to allow for channel inactivation (e.g., 50 ms). The peak current elicited by each pulse is measured. The progressive decrease in current amplitude from the first pulse to the last in the presence of the drug demonstrates use-dependent block.

-

-

Data Analysis: Plot the normalized peak current (Ipulse N / Ipulse 1) against the pulse number to visualize the development of use-dependent block.

Caption: Workflow for assessing tonic and use-dependent sodium channel block.

Protocol for Determining Steady-State Inactivation

This protocol measures the voltage-dependence of sodium channel availability and how it is altered by moricizine.

-

Setup: Use the same cell preparation and recording setup as described in 3.1.

-

Voltage-Clamp Protocol:

-

Holding Potential (HP): -120 mV.

-

Conditioning Pulses: Apply a series of 500 ms pre-pulses ranging from -140 mV to -50 mV in 5 or 10 mV increments.

-

Test Pulse: Immediately following each conditioning pre-pulse, apply a constant test pulse to -30 mV for 20 ms to measure the fraction of channels that were available (not inactivated) to open.

-

-

Data Analysis:

-

For each conditioning voltage, measure the peak INa elicited by the test pulse.

-

Normalize these currents to the maximum current obtained (typically after the most hyperpolarized pre-pulse, e.g., -140 mV).

-

Plot the normalized current (I/Imax) as a function of the conditioning pre-pulse voltage.

-

Fit the data with a Boltzmann function to determine the half-inactivation voltage (V0.5) and the slope factor (k).

-

Repeat the protocol in the presence of moricizine and compare the Boltzmann fit parameters to quantify the drug-induced shift. A negative shift in V0.5 indicates stabilization of the inactivated state.[3][10]

-

Conclusion

The antiarrhythmic action of this compound (moricizine) is a direct consequence of its potent, state-dependent blockade of cardiac sodium channels. Its preferential binding to the open and, most significantly, the inactivated states leads to a pronounced use-dependent inhibition of the fast sodium current. This slows cardiac conduction more effectively at higher heart rates, allowing it to target tachyarrhythmias. Furthermore, its ability to shift the voltage-dependence of inactivation and block the late sodium current are important contributing factors to its overall electrophysiological profile. Understanding these detailed mechanisms is critical for the rational development of novel antiarrhythmic agents and for optimizing the clinical use of existing sodium channel blockers.

References

- 1. This compound: Package Insert / Prescribing Information / MOA [drugs.com]

- 2. Moricizine (this compound) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 3. Block of Na+ channel by moricizine hydrochloride in isolated feline ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Moricizine prevents atrial fibrillation by late sodium current inhibition in atrial myocytes - Zou - Journal of Thoracic Disease [jtd.amegroups.org]

- 5. Moricizine prevents atrial fibrillation by late sodium current inhibition in atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Moricizine Hydrochloride? [synapse.patsnap.com]

- 7. Moricizine: a new class I antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ccjm.org [ccjm.org]

- 9. Moricizine | C22H25N3O4S | CID 34633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Use- and voltage-dependent depression by this compound (moricizine) of the rapid inward sodium current in single rat ventricular muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Moricizine prevents atrial fibrillation by late sodium current inhibition in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic Properties and Functional Dynamics of Sodium Channels during Repetitive Spiking in a Slow Pacemaker Neuron - PMC [pmc.ncbi.nlm.nih.gov]

Moricizine Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moricizine hydrochloride, a phenothiazine derivative, is a Class I antiarrhythmic agent with a well-defined mechanism of action centered on the blockade of cardiac sodium channels. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and the analytical methodologies pertinent to its characterization. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside a visualization of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of cardiovascular therapeutics.

Chemical Structure and Identification

Moricizine hydrochloride is the hydrochloride salt of moricizine. Its chemical structure is characterized by a phenothiazine ring system substituted with a morpholinopropionyl group at the nitrogen atom and an ethyl carbamate group at position 2.

| Identifier | Value |

| IUPAC Name | ethyl N-[10-(3-morpholin-4-ylpropanoyl)phenothiazin-2-yl]carbamate;hydrochloride[1] |

| CAS Number | 29560-58-5[2][3][4] |

| Molecular Formula | C22H26ClN3O4S[2][3] |

| Molecular Weight | 463.98 g/mol [2][3] |

| SMILES | CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4.Cl[1] |

| InChI Key | GAQAKFHSULJNAK-UHFFFAOYSA-N[1] |

Physicochemical Properties

Moricizine hydrochloride is a white to tan crystalline powder.[2] Its physicochemical properties are critical for its formulation, delivery, and pharmacokinetic profile.

| Property | Value |

| Melting Point | Form I: 209-214.5 °C (decomposes)[5] Form II: 190 °C (decomposes)[5] |

| Solubility | Freely soluble in water.[2] Soluble in ethanol.[6] |

| pKa | 6.4 (weak base)[6] |

| logP (Moricizine free base) | 2.98[1] |

| Polymorphism | Exists in at least two polymorphic forms (Form I and Form II) and a hemihydrate.[5][7] |

Mechanism of Action and Pharmacology

Moricizine is a Class I antiarrhythmic agent, which primarily acts by blocking the fast inward sodium channels (Nav1.5) in the heart muscle.[8] This blockade reduces the maximum rate of depolarization (Vmax or Phase 0) of the cardiac action potential, thereby slowing conduction velocity.[8] Moricizine exhibits a use-dependent block, meaning its effect is more pronounced at faster heart rates. It has a higher affinity for the inactivated state of the sodium channel than the resting or activated states.[6]

Recent studies have also elucidated its role in inhibiting the late sodium current (INaL), which can be pathologically enhanced in conditions like atrial fibrillation. By inhibiting INaL, moricizine can help to prevent atrial arrhythmogenesis. This action is also linked to the downstream inhibition of Ca2+/calmodulin-dependent protein kinase II (CaMKII) phosphorylation, a key signaling molecule in cardiac pathophysiology.

Experimental Protocols

Synthesis of Moricizine Hydrochloride

The synthesis of moricizine hydrochloride can be achieved through a multi-step process starting from ethyl phenothiazine-2-carbamate.

Detailed Methodology:

-

Synthesis of Ethyl 10-(3-chloropropionyl)phenothiazine-2-carbamate: To a solution of ethyl phenothiazine-2-carbamate in an anhydrous solvent such as toluene, add 3-chloropropionyl chloride. The mixture is refluxed for several hours. After cooling, the product is collected by filtration.

-

Synthesis of Moricizine (free base): The intermediate from the previous step is dissolved in a suitable solvent like toluene, and morpholine is added. The mixture is refluxed. The resulting morpholine hydrochloride precipitate is removed by filtration. The filtrate is then washed and the solvent is removed to yield the moricizine free base.

-

Formation of Moricizine Hydrochloride: The moricizine free base is dissolved in a water-miscible organic solvent like ethanol. An aqueous solution of hydrochloric acid is then added. The moricizine hydrochloride precipitates upon cooling and is collected by filtration and dried.

Purification by Recrystallization

Moricizine hydrochloride can be purified and its different polymorphic forms can be obtained through recrystallization.

-

Form I: Recrystallization from polar solvents such as ethanol.

-

Form II: Recrystallization from nonpolar solvents such as methylene chloride.

General Protocol:

-

Dissolve the crude moricizine hydrochloride in the chosen solvent at an elevated temperature.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methods for Quality Control

The purity and identity of moricizine hydrochloride can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a commonly used method.

HPLC Method for Purity and Assay (Based on USP Monograph):

-

Mobile Phase: A mixture of water, acetonitrile, and triethylamine (580:420:1) containing 0.005 M sodium 1-octanesulfonate, with the pH adjusted to 4.2 with glacial acetic acid.

-

Column: C18, 4.6-mm × 25-cm.

-

Detector: UV at 254 nm.

-

Flow Rate: Approximately 2.5 mL per minute.

-

Internal Standard: Butamben.

Procedure:

-

Prepare a standard solution of USP Moricizine Hydrochloride RS and an internal standard solution.

-

Prepare a test solution of the moricizine hydrochloride sample and the internal standard.

-

Inject equal volumes of the standard and test solutions into the chromatograph.

-

Record the chromatograms and measure the peak responses.

-

Calculate the percentage of impurities and the assay of moricizine hydrochloride by comparing the peak area ratios of the analyte to the internal standard in the test solution with those in the standard solution.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and analytical methods for moricizine hydrochloride. The information presented, including the experimental protocols and the visualization of its mechanism of action, is intended to be a valuable resource for scientists and researchers in the field of drug development and cardiovascular pharmacology. A thorough understanding of these fundamental aspects is crucial for the continued investigation and potential future applications of this important antiarrhythmic agent.

References

- 1. Moricizine | C22H25N3O4S | CID 34633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Moracizine hydrochloride, Moricizine hydrochloride, E-350, E-313, Ethmozine-药物合成数据库 [drugfuture.com]

- 4. US5202435A - Process for the preparation of moricizine hydrochloride - Google Patents [patents.google.com]

- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ftp.uspbpep.com [ftp.uspbpep.com]

- 7. Simultaneous determination of moricizine and its sulphoxidation metabolites in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Moricizine: a new class I antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethmozine (Moricizine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Ethmozine (moricizine), a phenothiazine-based class IC antiarrhythmic agent. The following sections detail the starting materials, key chemical transformations, and available experimental protocols. Quantitative data, where available, has been summarized for clarity.

This compound Synthesis Pathway: An Overview

The synthesis of this compound proceeds through a four-step sequence, commencing with the formation of a carbamate derivative, followed by the construction of the core phenothiazine ring system, and concluding with two successive acylation and alkylation reactions.

Starting Materials:

The primary starting materials for the synthesis of this compound are:

-

N-phenyl-1,3-benzenediamine

-

Ethyl chloroformate

-

Sulfur

-

Iodine (catalyst)

-

3-Chloropropionyl chloride

-

Morpholine

Detailed Synthesis Pathway and Experimental Protocols

The overall synthetic route to this compound is depicted below, followed by a detailed description of each step.

Figure 1: Overall synthesis pathway of this compound (Moricizine).

Step 1: Carbamate Formation

The synthesis begins with the reaction of N-phenyl-1,3-benzenediamine with ethyl chloroformate to form the intermediate, ethyl [3-(phenylamino)phenyl]carbamate. This reaction selectively introduces the ethyl carbamate group onto one of the amino functionalities of the starting diamine.

Experimental Protocol:

-

General Procedure: To a solution of N-phenyl-1,3-benzenediamine in an anhydrous inert solvent, an equimolar amount of a non-nucleophilic base (e.g., triethylamine or pyridine) is added. The mixture is cooled in an ice bath, and ethyl chloroformate is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography. The reaction mixture is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Phenothiazine Ring Formation

The carbamate intermediate from Step 1 undergoes a cyclization reaction with elemental sulfur in the presence of a catalytic amount of iodine to form the tricyclic phenothiazine core. This reaction is a classic method for the synthesis of phenothiazines from diphenylamine derivatives.

Experimental Protocol:

Specific experimental details for the cyclization of ethyl [3-(phenylamino)phenyl]carbamate are not explicitly detailed in available literature. The following is a general procedure for the synthesis of phenothiazine from diphenylamine, which can be adapted for this specific substrate.

-

General Procedure: A mixture of the diphenylamine derivative, sulfur, and a catalytic amount of iodine is heated at a high temperature (typically 140-180 °C) for several hours. The reaction proceeds with the evolution of hydrogen sulfide. After cooling, the solidified reaction mass is ground and purified, often by recrystallization from a suitable solvent like ethanol, to yield the phenothiazine product.

Step 3: Acylation of Ethyl phenothiazine-2-carbamate

The nitrogen atom of the phenothiazine ring is acylated using 3-chloropropionyl chloride. This introduces the side chain that will be subsequently modified to include the morpholine ring.

Experimental Protocol (from U.S. Patent 3,740,395A): [1]

-

Reactants:

-

Ethyl phenthiazine-2-carbamate: 10 g (0.035 mole)

-

β-chloropropionyl chloride: 5.3 g (0.042 mole)

-

Anhydrous toluene: 30 ml

-

-

Procedure:

-

Dissolve 10 g of ethyl phenthiazine-2-carbamate in 30 ml of anhydrous toluene.

-

Add 5.3 g of β-chloropropionyl chloride dropwise to the solution.

-

Reflux the mixture at a temperature of 110-120 °C for 3-6 hours.

-

Cool the reaction mixture to room temperature to allow the product, ethyl 10-(β-chloropropionyl)-phenthiazine-2-carbamate, to precipitate.

-

The product can be isolated by filtration.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 65-70% of theoretical | [1] |

| Melting Point | 169-170 °C | [1] |

Step 4: Alkylation with Morpholine

The final step involves the nucleophilic substitution of the chlorine atom on the propionyl side chain by morpholine. This reaction yields the final product, this compound.

Experimental Protocol (from U.S. Patent 3,740,395A): [1]

-

Procedure:

-

The ethyl 10-(β-chloropropionyl)-phenthiazine-2-carbamate obtained from the previous step is dissolved in an inert organic solvent (e.g., benzene, toluene, chloroform, or dichloroethane).

-

Morpholine is added to the solution.

-

The reaction mixture is heated.

-

The resulting ethyl 10-(β-morpholylpropionyl)-phenthiazine-2-carbamate can be converted to its hydrochloride salt by treatment with hydrogen chloride.

-

A variation of this procedure is also described where the intermediate from Step 3 is not isolated. After the acylation reaction, the solvent and excess 3-chloropropionyl chloride are removed by distillation. The residue is then dissolved in an inert organic solvent, and morpholine is added to proceed with the alkylation.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Final Product Melting Point (HCl salt) | 188-189 °C (with decomposition) | [1] |

Summary of Key Intermediates

Figure 2: Key intermediates in the this compound synthesis pathway.

This guide provides a comprehensive overview of the synthetic pathway to this compound, based on available scientific literature and patent information. It is intended for an audience with a strong background in organic chemistry and drug development. The provided protocols, particularly for the initial steps, are based on general chemical principles and may require optimization for specific laboratory conditions.

References

The Rise and Fall of a Phenothiazine Antiarrhythmic: A Technical History of Moricizine

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Moricizine (Ethmozine®), a phenothiazine derivative first synthesized in the Soviet Union, emerged in the latter half of the 20th century as a promising Class I antiarrhythmic agent for the management of ventricular arrhythmias. Its development was marked by extensive preclinical and clinical investigations that elucidated its potent sodium channel blocking properties. However, its trajectory was irrevocably altered by the landmark Cardiac Arrhythmia Suppression Trial (CAST), which raised critical questions about the proarrhythmic risk of Class I agents in post-myocardial infarction patients. This technical guide provides a comprehensive historical overview of moricizine, detailing its mechanism of action, key experimental data, and the pivotal clinical trials that defined its legacy.

Discovery and Early Development

The journey of moricizine began in the USSR, where it was synthesized and developed under the name this compound.[1] Its primary development as an antiarrhythmic agent was a collaborative effort that later expanded to the United States.[2] Early investigations in the 1980s focused on its efficacy in suppressing ventricular premature complexes (VPCs), demonstrating its potential as a valuable addition to the antiarrhythmic armamentarium.[1] These initial studies paved the way for more extensive clinical trials in the U.S., involving over 1,800 patients to assess its activity and safety in various types of ventricular arrhythmias, from benign to life-threatening.[2] Moricizine hydrochloride received FDA approval in 1990 for the treatment of life-threatening ventricular arrhythmias.[3][4]

Mechanism of Action: A Class I Sodium Channel Blocker

Moricizine is classified as a Class I antiarrhythmic agent, exerting its effect by blocking the fast inward sodium current (INa) during Phase 0 of the cardiac action potential.[3][5][6] This action decreases the maximum rate of depolarization (Vmax), thereby slowing conduction velocity in the atrial, atrioventricular (AV) node, His-Purkinje system, and ventricular myocardium.[7][8]

While firmly a Class I agent, its specific subclass characteristics are complex, showing properties of IA, IB, and IC agents.[7] It resembles Class IA drugs in the intensity of its sodium channel blockade but differs by shortening the action potential duration (APD) and the effective refractory period (ERP) in ventricular tissue, a characteristic more aligned with Class IB agents.[7][8][9] However, the ratio of ERP to APD is increased.[7] More recent classifications, based on its slow attachment to and detachment from sodium channels, place it within the Class IC category.

Electrophysiological studies have shown that moricizine has a higher affinity for the inactivated state of the sodium channel than the resting state, a property that contributes to its use-dependent block—meaning its effect is more pronounced at faster heart rates.[5]

A more recently elucidated mechanism is its ability to inhibit the late sodium current (INaL).[10] Enhanced INaL is implicated in the pathophysiology of certain arrhythmias, and moricizine's ability to block this current may contribute to its therapeutic effects, particularly in preventing atrial fibrillation.[10]

Preclinical and Clinical Pharmacology

Moricizine's pharmacological profile has been characterized through numerous preclinical and clinical studies.

Electrophysiological Effects

In preclinical studies using isolated cardiac Purkinje fibers, moricizine demonstrated a concentration-dependent decrease in Vmax, a shortening of APD and ERP, and suppression of abnormal automaticity.[7] In human studies, moricizine produces a dose-related prolongation of the PR and QRS intervals, reflecting slowed conduction, with minimal effect on ventricular repolarization (QT interval).[9]

Pharmacokinetics

Moricizine is well-absorbed orally but undergoes significant first-pass metabolism, resulting in an absolute bioavailability of approximately 38%.[11] It is highly protein-bound (95%) and is extensively metabolized in the liver into at least 26 metabolites, some of which may be active but are present in very small quantities.[11] The drug also induces its own metabolism.[7] Its elimination half-life is relatively short, around 1.5 to 3.5 hours.[6]

Table 1: Key Pharmacokinetic Parameters of Moricizine

| Parameter | Value | Reference |

| Bioavailability | ~38% | [11] |

| Protein Binding | 95% | [6][11] |

| Half-life | 1.5 - 3.5 hours | [6] |

| Metabolism | Extensive Hepatic | [7] |

| Excretion | ~56% Feces, ~39% Urine | [7] |

Clinical Efficacy

Clinical trials demonstrated moricizine's efficacy in reducing the frequency of VPCs and non-sustained ventricular tachycardia (NSVT). Efficacy rates in suppressing frequent VPCs were reported to be in the range of 60% to 70%.[8][12] Comparative trials showed it to be more effective than disopyramide and propranolol, and of comparable efficacy to quinidine for suppressing ventricular ectopy.[13][14]

Table 2: Comparative Efficacy in VPC Suppression

| Drug | VPC Reduction | Patient Cohort | Reference |

| Moricizine | 71.2% | 27 patients with ≥40 VPCs/hr | [13] |

| Disopyramide | 52.8% | 27 patients with ≥40 VPCs/hr | [13] |

| Moricizine | 81% | 18 patients with ≥30 VPCs/hr | [13] |

| Propranolol | 38% | 18 patients with ≥30 VPCs/hr | [13] |

Key Experimental Protocols

Preclinical: Whole-Cell Patch-Clamp Electrophysiology

The sodium channel blocking properties of moricizine were quantified using patch-clamp techniques on isolated cardiac myocytes.

-

Objective: To determine the concentration-dependent inhibition of the sodium current (INa) by moricizine and its affinity for different channel states.

-

Methodology:

-

Cell Isolation: Single ventricular myocytes were isolated from feline hearts or atrial myocytes from guinea-pig hearts via enzymatic digestion.[15][16]

-

Recording: The whole-cell patch-clamp technique was employed. A glass micropipette forms a high-resistance seal with the cell membrane, allowing control of the membrane potential and measurement of ion currents.

-

Solutions: The intracellular (pipette) and extracellular (bath) solutions were formulated to isolate the sodium current. For example, extracellular solution contained 140 mM NaCl, while the intracellular solution contained CsCl and CsF to block potassium channels.[12]

-

Voltage Protocol: A series of voltage steps (protocols) were applied to the cell membrane to elicit INa and to study the drug's effect on the channel in resting, activated, and inactivated states.

-

Data Analysis: The peak inward current was measured before and after the application of varying concentrations of moricizine. The dissociation constant (Kd), a measure of drug affinity, was calculated by fitting the concentration-response data to the Hill equation.[15]

-

-

Key Findings:

-

Moricizine inhibited INa in a concentration-dependent manner.[15]

-

The dissociation constant (Kd) for the resting state was 105 µM in feline ventricular myocytes.[15]

-

The drug showed a higher affinity for the inactivated state of the channel, shifting the steady-state inactivation curve to more negative potentials.[15][16]

-

Clinical: The Cardiac Arrhythmia Suppression Trial (CAST)

CAST was a landmark, multicenter, randomized, placebo-controlled trial that fundamentally changed the understanding of antiarrhythmic therapy.

-

Hypothesis: Suppression of asymptomatic or mildly symptomatic ventricular arrhythmias post-myocardial infarction (MI) with Class I antiarrhythmic drugs would reduce mortality.[5]

-

Methodology:

-

Patient Population: Patients who had an MI between 6 days and 2 years prior, and who had an average of six or more VPCs per hour on an ambulatory Holter monitor.[5][6] Patients with severely symptomatic arrhythmias were excluded.[2][6]

-

Trial Design: The trial had two main phases.

-

Open-Label Titration: Eligible patients received active drug (initially encainide, flecainide, or moricizine) to determine if their arrhythmia could be effectively suppressed (≥80% reduction in VPCs).[6]

-

Double-Blind Randomization: Patients who responded to titration were then randomized to receive either the effective dose of the drug or a matching placebo.[6]

-

-

Endpoints: The primary endpoint was death from arrhythmia or nonfatal cardiac arrest.[5] The secondary endpoint was total mortality.[5]

-

-

Key Findings (CAST & CAST-II):

-

CAST I: The encainide and flecainide arms were terminated prematurely due to a significant increase in mortality compared to placebo. At 10 months, total mortality was 7.7% in the active drug group versus 3.0% in the placebo group.[2]

-

CAST II: The trial continued with moricizine. However, this arm was also stopped early because of an excess mortality rate during the first 14 days of treatment and little chance of showing a long-term benefit.[15][17]

-

Table 3: CAST I & II Patient Inclusion/Exclusion Criteria

| Criteria | Details | Reference |

| Inclusion | Myocardial infarction (6 days - 2 years prior) | [5] |

| ≥ 6 VPCs/hour on Holter monitor | [5][6] | |

| LVEF ≤ 55% (if MI < 90 days) or ≤ 40% (if MI > 90 days) | [2][6] | |

| Exclusion | Severely symptomatic arrhythmias (e.g., causing syncope) | [5][6] |

| Sustained ventricular tachycardia | [2][5] | |

| Contraindication to study drugs | [5][6] |

The Aftermath of CAST and Decline in Use

The unexpected and dramatic results of the CAST trials had a profound impact on clinical practice and the development of antiarrhythmic drugs. The central finding—that suppressing asymptomatic ventricular ectopy in post-MI patients with Class I agents resulted in increased mortality—led to a paradigm shift. It highlighted the potential for proarrhythmia, where an antiarrhythmic drug paradoxically worsens or causes new arrhythmias.[18]

For moricizine, the CAST-II results were devastating. The drug that had shown promise in suppressing arrhythmias was now associated with an early hazard of increased death in a high-risk population.[17] This led to a significant decline in its clinical use and relegated it to a minor role, reserved for specific cases of life-threatening ventricular arrhythmias where other therapies have failed. The story of moricizine serves as a critical lesson in drug development: surrogate endpoints, such as arrhythmia suppression, do not always translate to improved clinical outcomes like survival.

References

- 1. Moricizine prevents atrial fibrillation by late sodium current inhibition in atrial myocytes - Zou - Journal of Thoracic Disease [jtd.amegroups.org]

- 2. ecmstudy.com [ecmstudy.com]

- 3. This compound (moricizine HCl) therapy for complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clock-Modulating Activities of the Anti-Arrhythmic Drug Moricizine [mdpi.com]

- 5. The Cardiac Arrhythmia Suppression Trial - American College of Cardiology [acc.org]

- 6. Downtime [biolincc.nhlbi.nih.gov]

- 7. Cardiac electrophysiologic effects of moricizine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Implications of the Cardiac Arrhythmia Suppression Trial for antiarrhythmic drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Moricizine: pharmacodynamic, pharmacokinetic, and therapeutic profile of a new antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Moricizine prevents atrial fibrillation by late sodium current inhibition in atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.amegroups.cn [cdn.amegroups.cn]

- 12. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 13. acpjournals.org [acpjournals.org]

- 14. Moricizine. A review of its pharmacological properties, and therapeutic efficacy in cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Block of Na+ channel by moricizine hydrochloride in isolated feline ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analysis of moricizine block of sodium current in isolated guinea-pig atrial myocytes. Atrioventricular difference of moricizine block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Cardiac Arrhythmia Suppression Trial II - American College of Cardiology [acc.org]

- 18. Moricizine-induced proarrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]

Moricizine's Cardiac Pharmacodynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moricizine, a phenothiazine derivative, is a Class I antiarrhythmic agent with a complex electrophysiological profile. This document provides an in-depth technical overview of the pharmacodynamics of moricizine in cardiac tissue, focusing on its molecular interactions and their functional consequences on cardiac electrophysiology. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in cardiovascular drug development. This guide details the primary mechanism of action of moricizine, which involves the blockade of cardiac sodium channels, and explores its effects on the cardiac action potential and electrocardiogram. Detailed experimental protocols for studying these effects are provided, along with a quantitative summary of its electrophysiological actions.

Introduction

Moricizine is classified as a Class I antiarrhythmic drug, although it exhibits properties that overlap with subclasses IA, IB, and IC of the Vaughan-Williams classification.[1][2] Its primary therapeutic application has been in the treatment of ventricular arrhythmias.[3][4] The antiarrhythmic effect of moricizine is primarily attributed to its ability to modulate cardiac ion channel function, particularly the fast inward sodium current.[5] Understanding the detailed pharmacodynamics of moricizine is crucial for its safe and effective use and for the development of novel antiarrhythmic therapies.

Mechanism of Action: Sodium Channel Blockade

The principal mechanism of action of moricizine in cardiac tissue is the blockade of voltage-gated sodium channels (Nav1.5), which are responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[2][5] By inhibiting this inward sodium current, moricizine decreases the maximum rate of depolarization (Vmax) of the action potential in a concentration-dependent manner.[6][7] This action slows the conduction velocity of the electrical impulse through atrial and ventricular myocardium and the His-Purkinje system.[3][6]

Moricizine exhibits a "use-dependent" or "rate-dependent" block, meaning its blocking effect is more pronounced at faster heart rates.[5][8] This is because the drug has a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[9][10] During tachycardia, when sodium channels spend more time in the open and inactivated states, the blocking effect of moricizine is enhanced, making it particularly effective in suppressing tachyarrhythmias.[5] The recovery from this block is relatively slow.[9][10]

Effects on Cardiac Electrophysiology

The sodium channel blocking activity of moricizine leads to a cascade of effects on the electrophysiological properties of cardiac tissue.

Cardiac Action Potential

In preclinical studies on cardiac Purkinje fibers, moricizine produces the following key changes in the action potential:[6]

-

Phase 0: A concentration-dependent decrease in the maximal rate of depolarization (Vmax).[6]

-

Repolarization (Phases 2 and 3): An acceleration of repolarization, leading to a decrease in the action potential duration (APD).[3][6]

-

Effective Refractory Period (ERP): A decrease in the effective refractory period.[3][6]

-

Phase 4: No significant effect on the slope of phase 4 depolarization in normal Purkinje fibers, but it can suppress automaticity in depolarized fibers.[3][6]

Moricizine has also been shown to suppress both early and delayed afterdepolarizations, which are triggers for certain types of arrhythmias.[3][6] Some studies suggest that moricizine may also exert a use-dependent block on the L-type calcium current, which could contribute to the shortening of the action potential.[11] More recent research indicates that moricizine can inhibit the late sodium current (INaL), a mechanism that may contribute to its antiarrhythmic effects, particularly in conditions like atrial fibrillation.[1][12]

Electrocardiogram (ECG)

In patients, the electrophysiological effects of moricizine manifest as specific changes on the surface electrocardiogram. These changes are dose-dependent and include:[3][6]

-

PR Interval: Prolongation, reflecting slowed conduction through the atrioventricular (AV) node.[3]

-

QRS Duration: Widening, indicating slowed intraventricular conduction.[3]

-

QT Interval: Minimal to no change, as the QRS prolongation is often offset by a shortening of the JT interval.[3]

Quantitative Electrophysiological Data

The following tables summarize the quantitative effects of moricizine on sodium channel kinetics and electrocardiographic intervals.

Table 1: Moricizine's Effect on Sodium Channel Kinetics

| Parameter | Myocyte Type | Holding Potential (mV) | Value | Reference |

| Apparent Dissociation Constant (Kd,app) | Guinea-pig Atrial | -100 | 6.3 µM | [9] |

| Guinea-pig Atrial | -140 | 99.3 µM | [9] | |

| Guinea-pig Ventricular | -100 | 3.1 µM | [9] | |

| Guinea-pig Ventricular | -140 | 30.2 µM | [9] | |

| Feline Ventricular (Resting State) | -140 | 105 µM | [10] | |

| Dissociation Constant (Kd) - Resting State | Guinea-pig Atrial | - | 99.3 µM | [9] |

| Guinea-pig Ventricular | - | 30 µM | [9] | |

| Dissociation Constant (Kd) - Inactivated State | Guinea-pig Atrial | - | 1.2 µM | [9] |

| Guinea-pig Ventricular | - | 0.17 µM | [9] | |

| Recovery Time Constant from Inactivation Block | Guinea-pig Atrial | -100 | 4.2 s | [9] |

| Guinea-pig Atrial | -140 | 3.0 s | [9] | |

| Feline Ventricular | -140 | 8 s | [10] | |

| Shift in Steady-State Inactivation (h∞) | Feline Ventricular | - | -7.3 mV (at 30 µM) | [10] |

| Guinea-pig Atrial | - | -8.6 mV (at 30 µM) | [9] |

Table 2: Effects of Moricizine on Late Sodium Current (INaL) in Mouse Atrial Myocytes

| Condition | INaL Current Density (pA/pF) | Reference |

| Baseline | 0.31 ± 0.02 | [1] |

| After ATX II (3 nM) | 1.44 ± 0.03 | [1] |

| After Moricizine (30 µM) + ATX II | 0.56 ± 0.02 | [1] |

Table 3: Effects of Moricizine on Electrocardiographic Intervals in Humans

| Parameter | Change | Reference |

| PR Interval | Prolongation | [3] |

| QRS Duration | Widening | [3] |

| QT Interval | Minimal to no change | [3] |

| JT Interval | Shortening | [3] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Sodium Current Measurement

This protocol is a representative method for studying the effects of moricizine on sodium currents in isolated cardiac myocytes.

Objective: To measure the peak and late sodium currents (INaP and INaL) in the presence and absence of moricizine.

Materials:

-

Isolated cardiac myocytes (e.g., from guinea pig, mouse, or feline ventricle or atrium)

-

Patch-clamp amplifier and data acquisition system

-

Pipette puller and microforge

-

Borosilicate glass capillaries

-

External solution (in mM): e.g., 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

-

Internal (pipette) solution (in mM): e.g., 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH)

-

Moricizine stock solution

-

Sea anemone toxin II (ATX II) as an optional INaL enhancer

Procedure:

-

Cell Isolation: Isolate single cardiac myocytes using established enzymatic digestion protocols appropriate for the chosen animal model.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 1-3 MΩ when filled with the internal solution.

-

Whole-Cell Configuration: Obtain a gigaohm seal between the patch pipette and a single myocyte. Apply gentle suction to rupture the cell membrane and achieve the whole-cell patch-clamp configuration.

-

Voltage-Clamp Protocol:

-

Hold the cell at a holding potential of -120 mV to ensure the availability of sodium channels.

-

To measure INaP, apply a short depolarizing pulse (e.g., 50 ms) to -20 mV.

-

To measure INaL, apply a longer depolarizing pulse (e.g., 300 ms) from a holding potential of -90 mV to -20 mV.[1]

-

Apply these voltage pulses at a low frequency (e.g., 0.1-0.2 Hz) to allow for full recovery of the sodium channels between pulses.

-

-

Drug Application:

-

Record baseline INaP and INaL.

-

Perfuse the cell with the external solution containing the desired concentration of moricizine (e.g., 30 µM).[1] Allow sufficient time for the drug effect to reach a steady state (typically several minutes).

-

Record INaP and INaL in the presence of moricizine.

-

(Optional) To study the effect on enhanced INaL, pre-treat the cells with ATX II (e.g., 3 nM) before applying moricizine.[1]

-

-

Data Analysis:

-

Measure the peak inward current for INaP and the sustained current at the end of the depolarizing pulse for INaL.

-

Normalize the current amplitude to the cell capacitance to obtain current density (pA/pF).

-

Calculate the percentage block of INaP and INaL by moricizine.

-

To study use-dependence, vary the frequency of the depolarizing pulses.

-

Visualizations

Signaling Pathway of Moricizine in a Cardiomyocyte

Caption: Moricizine's primary mechanism of action in cardiac tissue.

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for studying moricizine's effects using patch-clamp.

Conclusion

Moricizine exerts its antiarrhythmic effects primarily through a rate-dependent blockade of cardiac sodium channels. This action leads to a reduction in the rate of depolarization of the cardiac action potential and a slowing of conduction velocity, which is reflected in a widening of the QRS complex on the ECG. While it also shortens the action potential duration, its complex interactions with multiple ion channels, including a potential effect on the late sodium and L-type calcium currents, contribute to its unique electrophysiological profile. The detailed understanding of these pharmacodynamics, facilitated by techniques such as patch-clamp electrophysiology, is essential for the rational design and application of antiarrhythmic drugs. This guide provides a foundational resource for professionals in the field to further explore the intricate cardiac effects of moricizine and similar agents.

References

- 1. Moricizine prevents atrial fibrillation by late sodium current inhibition in atrial myocytes - Zou - Journal of Thoracic Disease [jtd.amegroups.org]

- 2. mdpi.com [mdpi.com]

- 3. ccjm.org [ccjm.org]

- 4. Moricizine: pharmacodynamic, pharmacokinetic, and therapeutic profile of a new antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Moricizine Hydrochloride? [synapse.patsnap.com]

- 6. Cardiac electrophysiologic effects of moricizine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS:31883-05-3 - FACTA Search [nactem.ac.uk]

- 8. [PDF] Moricizine: pharmacodynamic, pharmacokinetic, and therapeutic profile of a new antiarrhythmic. | Semantic Scholar [semanticscholar.org]

- 9. Analysis of moricizine block of sodium current in isolated guinea-pig atrial myocytes. Atrioventricular difference of moricizine block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Block of Na+ channel by moricizine hydrochloride in isolated feline ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use-dependent block of Ca2+ current by moricizine in guinea-pig ventricular myocytes: a possible ionic mechanism of action potential shortening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Moricizine prevents atrial fibrillation by late sodium current inhibition in atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

Ethmozine (Moricizine): A Technical Deep Dive into its Core Antiarrhythmic Properties and Class IC Classification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Ethmozine (moricizine), a phenothiazine derivative with antiarrhythmic properties. It delves into the core mechanisms of its action, focusing on its interaction with voltage-gated sodium channels, and elucidates the electrophysiological consequences that lead to its classification as a Class IC antiarrhythmic agent. This document synthesizes quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for key assays, and presents visual representations of its mechanism and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals. Despite its efficacy in suppressing ventricular arrhythmias, the proarrhythmic potential of moricizine, notably highlighted in the Cardiac Arrhythmia Suppression Trial (CAST), underscores the complex risk-benefit profile of potent sodium channel blockade.

Introduction

This compound (moricizine) is a Class I antiarrhythmic agent that has been utilized for the management of life-threatening ventricular arrhythmias.[1] Its unique electrophysiological profile, characterized by a potent blockade of the cardiac sodium channel and a shortening of the action potential duration, has led to some ambiguity in its sub-classification. While initially showing some characteristics of Class IA drugs due to the intensity of its sodium channel effects, its kinetic properties firmly place it within the Class IC category.[2][3] This guide will explore the fundamental pharmacodynamics of moricizine, its classification rationale, and the experimental basis for our current understanding.

Pharmacodynamics and Mechanism of Action

The primary antiarrhythmic effect of moricizine stems from its potent blockade of voltage-gated sodium channels (NaV1.5) in cardiomyocytes.[4] This action reduces the rapid influx of sodium ions during Phase 0 of the cardiac action potential, leading to a decrease in the maximum rate of depolarization (Vmax) and a slowing of conduction velocity in non-nodal tissues.[5]

State-Dependent Sodium Channel Blockade

A critical aspect of moricizine's mechanism is its state-dependent interaction with the sodium channel. It exhibits a significantly higher affinity for the inactivated state of the channel compared to the resting state.[6][7] This "use-dependent" or "phasic" block means its effects are more pronounced at faster heart rates, where sodium channels spend more time in the open and inactivated states.[4]

Binding Kinetics and Class IC Characteristics

Moricizine is characterized by its slow kinetics of both attachment to and detachment from the sodium channel.[3][8] This slow dissociation from the inactivated state is a hallmark of Class IC antiarrhythmics.[3] This property contributes to a cumulative block at higher frequencies and is responsible for the pronounced slowing of conduction.

Effects on Action Potential Duration

Unlike Class IA agents that prolong the action potential duration (APD), or Class IB agents that shorten it, moricizine's effect on APD is more complex. Preclinical studies have shown that it can decrease the action potential duration in Purkinje fibers.[5] This shortening effect is thought to be mediated by a suppression of the L-type Ca2+ current.[9]

Inhibition of Late Sodium Current

Recent research has highlighted moricizine's ability to inhibit the late sodium current (INaL).[8][9] Enhanced INaL is implicated in the pathophysiology of certain arrhythmias, and its inhibition by moricizine may contribute to the drug's antiarrhythmic efficacy, particularly in conditions like atrial fibrillation.[8][9]

Quantitative Electrophysiological Data

The following tables summarize the key quantitative data regarding the electrophysiological effects of moricizine from various in vitro studies.

| Parameter | Tissue/Cell Type | Value | Holding Potential | Reference |

| Dissociation Constant (Kd) - Resting State | Guinea-pig Atrial Myocytes | 99.3 µM | -140 mV | [7] |

| Guinea-pig Ventricular Myocytes | 30 µM | -140 mV | [7] | |

| Cloned hH1 Channels | 22 µM | -140 mV | [7] | |

| Feline Ventricular Myocytes | 105 µM | -140 mV | [6] | |

| Dissociation Constant (Kd) - Inactivated State | Guinea-pig Atrial Myocytes | 1.2 µM | -100 mV | [7] |

| Guinea-pig Ventricular Myocytes | 0.17 µM | -100 mV | [7] | |

| Cloned hH1 Channels | 0.2 µM | -100 mV | [7] | |

| Apparent Dissociation Constant (Kd,app) - Tonic Block | Guinea-pig Atrial Myocytes | 6.3 µM | -100 mV | [7] |

| Guinea-pig Atrial Myocytes | 99.3 µM | -140 mV | [7] | |

| Guinea-pig Ventricular Myocytes | 3.1 µM | -100 mV | [7] | |

| Guinea-pig Ventricular Myocytes | 30.2 µM | -140 mV | [7] | |

| Cloned hH1 Channels | 3.0 µM | -100 mV | [7] | |

| Cloned hH1 Channels | 22.0 µM | -140 mV | [7] | |

| Recovery Time Constant from Inactivation | Feline Ventricular Myocytes | 8 s | -140 mV | [6] |

| Guinea-pig Atrial Myocytes | 4.2 ± 2.0 s | -100 mV | [7] | |

| Guinea-pig Atrial Myocytes | 3.0 ± 1.2 s | -140 mV | [7] |

| Parameter | Effect | Concentration | Cell Type | Reference |

| Steady-State Inactivation (h∞ curve) | Hyperpolarizing shift of 7.3 ± 2.4 mV | 30 µM | Feline Ventricular Myocytes | [6] |

| Hyperpolarizing shift of 8.6 ± 2.4 mV | 30 µM | Guinea-pig Atrial Myocytes | [7] | |

| Hyperpolarizing shift of 10.5 ± 3.5 mV | 3 µM | Guinea-pig Ventricular Myocytes | [7] | |

| Hyperpolarizing shift of 5.0 ± 2.3 mV | 30 µM | Cloned hH1 Channels | [7] | |

| Late Sodium Current (INaL) | Reduction of Ang II-induced enhancement | Not specified | Mouse Atrial Myocytes | [8][9] |

| Reduction of ATX II-enhanced INaL | Not specified | Mouse Atrial Myocytes | [8][9] |

Experimental Protocols

Whole-Cell Patch-Clamp Analysis of Sodium Channel Blockade

This protocol is a generalized representation based on methodologies described in the literature for assessing the effects of moricizine on NaV1.5 channels.[6][7]

4.1.1. Cell Preparation:

-

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.5 channel (SCN5A gene) are commonly used.

-

Primary Cardiomyocytes: Ventricular or atrial myocytes can be enzymatically isolated from animal models (e.g., guinea pig, feline, mouse).[6][7]

4.1.2. Solutions:

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 Na2ATP. pH adjusted to 7.2 with CsOH.

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To isolate sodium currents, potassium and calcium channel blockers (e.g., CsCl, nifedipine) are added to the external solution.

4.1.3. Voltage-Clamp Protocols:

-

Tonic Block: Cells are held at a hyperpolarized potential (e.g., -140 mV) to ensure most channels are in the resting state. A depolarizing pulse (e.g., to -20 mV) is applied to elicit a peak sodium current. The reduction in peak current after application of moricizine is measured.

-

Use-Dependent Block: A train of depolarizing pulses (e.g., from a holding potential of -100 mV to -20 mV at a frequency of 1-5 Hz) is applied. The progressive decrease in peak sodium current with each pulse in the presence of moricizine is quantified.

-

Steady-State Inactivation: From a holding potential, a series of 500 ms prepulses to various potentials (e.g., -140 mV to -40 mV) are applied, followed by a test pulse to -20 mV. The normalized peak current is plotted against the prepulse potential to generate the steady-state inactivation curve (h∞ curve).

-

Recovery from Inactivation: A two-pulse protocol is used. A conditioning pulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a test pulse is applied. The time constant of recovery is determined by fitting the recovery of the peak current to an exponential function.

4.1.4. Data Analysis:

-

IC50 values for tonic and use-dependent block are determined by fitting the concentration-response data to the Hill equation.

-

The shift in the half-inactivation voltage (V1/2) of the h∞ curve is quantified.

-

Time constants for the onset of and recovery from block are calculated from exponential fits to the current decay and recovery data, respectively.

Action Potential Duration Measurement

This protocol is a generalized representation for measuring changes in action potential duration in isolated cardiac preparations.

4.2.1. Preparation:

-

Isolated cardiac tissues such as papillary muscles or Purkinje fibers are dissected and placed in a tissue bath.

4.2.2. Solutions:

-

Tyrode's solution is typically used, containing (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 11.8 HEPES, 10 Glucose. The solution is gassed with 95% O2 / 5% CO2.

4.2.3. Recording:

-

Glass microelectrodes filled with 3 M KCl are used to impale individual cells and record transmembrane action potentials.

-

The tissue is stimulated at a constant frequency (e.g., 1 Hz).

4.2.4. Data Analysis:

-

Action potential duration is measured at 50% (APD50) and 90% (APD90) of repolarization.

-

The maximum upstroke velocity (Vmax) is also determined.

-

The effects of different concentrations of moricizine on these parameters are recorded to generate dose-response curves.

Signaling Pathways and Experimental Workflows

Core Mechanism of Action

Caption: Core mechanism of this compound (moricizine) action on the cardiac sodium channel.

Experimental Workflow for In Vitro Characterization

Caption: Experimental workflow for the in vitro electrophysiological characterization of moricizine.

Clinical Implications and Proarrhythmic Risk

Clinical trials have demonstrated moricizine's efficacy in suppressing ventricular premature contractions and non-sustained ventricular tachycardia.[2] However, the Cardiac Arrhythmia Suppression Trial (CAST and CAST-II) revealed a significant proarrhythmic potential, with an increased risk of mortality in post-myocardial infarction patients treated with moricizine and other Class IC agents.[1] This highlights the critical consideration that potent sodium channel blockade, while effective at suppressing some arrhythmias, can also create a substrate for re-entrant arrhythmias, particularly in the context of structural heart disease.

Conclusion

This compound (moricizine) is a potent Class IC antiarrhythmic agent characterized by its high affinity for the inactivated state of the cardiac sodium channel and its slow dissociation kinetics. These properties lead to a pronounced use-dependent block and a significant slowing of conduction velocity. While it also shortens the action potential duration, its primary classification is dictated by its interaction with the sodium channel. The significant proarrhythmic risk associated with moricizine, especially in patients with structural heart disease, necessitates careful patient selection and monitoring. A thorough understanding of its electrophysiological profile, as detailed in this guide, is crucial for its appropriate consideration in the context of antiarrhythmic therapy and for the development of safer antiarrhythmic drugs.

References

- 1. Moricizine-induced proarrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Moricizine: pharmacodynamic, pharmacokinetic, and therapeutic profile of a new antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Classification of the antiarrhythmic action of moricizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Moricizine Hydrochloride? [synapse.patsnap.com]

- 5. Cardiac electrophysiologic effects of moricizine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Block of Na+ channel by moricizine hydrochloride in isolated feline ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of moricizine block of sodium current in isolated guinea-pig atrial myocytes. Atrioventricular difference of moricizine block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Moricizine prevents atrial fibrillation by late sodium current inhibition in atrial myocytes - Zou - Journal of Thoracic Disease [jtd.amegroups.org]

- 9. Moricizine prevents atrial fibrillation by late sodium current inhibition in atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

Ethmozine's Molecular Landscape Beyond Sodium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethmozine® (moricizine) is a class IC antiarrhythmic agent primarily recognized for its potent blockade of cardiac sodium channels. This activity is central to its therapeutic effect in suppressing ventricular arrhythmias.[1][2][3] However, a growing body of evidence suggests that the pharmacological profile of moricizine extends beyond this primary mechanism, encompassing a range of molecular targets that may contribute to both its therapeutic efficacy and its adverse effect profile. This technical guide provides a comprehensive overview of the known and emerging molecular targets of moricizine beyond the fast sodium current (INa), offering insights for researchers and drug development professionals exploring novel antiarrhythmic strategies and investigating the broader physiological effects of this compound. While moricizine is chemically similar to phenothiazines, it does not appear to exhibit significant dopaminergic receptor blockade.[2][4]

Off-Target Ion Channel Interactions

While the primary action of moricizine is on sodium channels, it has been reported to have minor effects on other cardiac ion channels, including potassium and calcium channels. However, these effects are generally considered less significant than its sodium channel blockade in contributing to its primary antiarrhythmic action.[5]

Table 1: Summary of this compound's Effects on Non-Sodium Ion Channels

| Ion Channel Family | Specific Channel/Current | Observed Effect | Quantitative Data | Species/Model |

| Potassium Channels | Time-dependent outward K+ current | Reversible depression | Not Available | Guinea-pig ventricular myocytes |

| Outward K+ currents | No alteration | Not Available | Atrial myocytes | |

| Calcium Channels | L-type Ca2+ current (ICa-L) | Use-dependent block; suppression | Not Available | Guinea-pig ventricular myocytes |

Potassium Channel Modulation

Studies have indicated that moricizine can cause a reversible depression of the time-dependent outward potassium current in guinea-pig ventricular myocytes.[6] However, another study on atrial myocytes suggested that moricizine does not alter any outward K+ currents.[7] This discrepancy may be due to tissue-specific differences in potassium channel subunit expression. The lack of quantitative data, such as IC50 values, for specific potassium channel subtypes (e.g., KCNQ1/KCNE1 which underlies the IKs current) makes it difficult to assess the clinical relevance of this interaction.

Calcium Channel Modulation

Impact on Intracellular Signaling Pathways

A significant finding beyond direct ion channel modulation is the effect of moricizine on intracellular signaling cascades, particularly the Calcium/Calmodulin-dependent protein kinase-II (CaMKII) pathway.

Table 2: Effect of this compound on CaMKII Signaling

| Target | Observed Effect | Upstream Modulator | Downstream Consequence | Species/Model |

| Phosphorylated CaMKII (p-CaMKII) | Reduction in Angiotensin II-induced upregulation | Inhibition of late sodium current (INaL) | Potential suppression of atrial fibrillation | Mouse atria, HL-1 cells |

CaMKII Pathway

Recent research has demonstrated that moricizine can reduce the upregulation of phosphorylated CaMKII (p-CaMKII) induced by angiotensin II.[8][9] This effect is believed to be a consequence of moricizine's inhibition of the late sodium current (INaL).[8][9] The sustained inward sodium current during the plateau phase of the action potential can lead to an increase in intracellular calcium via the sodium-calcium exchanger, which in turn activates CaMKII. By inhibiting INaL, moricizine indirectly suppresses this pathological activation of CaMKII, a mechanism that may be crucial for its effectiveness in preventing atrial fibrillation.[8][9]

Figure 1. Proposed mechanism of moricizine's effect on the CaMKII pathway in atrial fibrillation.

Modulation of Circadian Rhythms

An intriguing and relatively recent discovery is the ability of moricizine to modulate the molecular machinery of the circadian clock.

Table 3: Effects of this compound on Circadian Clock Genes

| Gene | Effect on Expression | Experimental System |

| Core Clock Genes (e.g., Bmal1, Cry2, Per3) | Altered circadian expression patterns | Per2::LucSV reporter fibroblast cells |

| Clock-Controlled Ion Channel Genes | Altered circadian expression patterns | Per2::LucSV reporter fibroblast cells |

Circadian Clock Gene Expression

Studies using Per2::LucSV circadian reporter fibroblast cells have shown that moricizine can lengthen the circadian period in a dose-dependent manner.[5][10] This is accompanied by significant, time-dependent changes in the expression of core clock genes.[5][10] Furthermore, the expression of several clock-controlled ion channel genes was also altered.[5][10] These findings suggest that moricizine can directly influence the cellular clock, a novel mechanism that could have broad physiological implications beyond its antiarrhythmic effects.

Figure 2. Logical relationship of moricizine's impact on the cellular circadian clock.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the non-sodium channel targets of moricizine.

Whole-Cell Patch Clamp Electrophysiology for L-type Calcium Current (ICa-L)

This protocol is a generalized procedure based on standard techniques for recording ICa-L in isolated ventricular myocytes.

-

Cell Isolation: Ventricular myocytes are enzymatically isolated from the hearts of appropriate animal models (e.g., guinea pig, rat).

-

Solutions:

-

External Solution (Tyrode's): Contains (in mM): NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1, NaH2PO4 0.33, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH. To isolate ICa-L, Na+ can be replaced with a non-permeant cation like NMDG+, and K+ can be replaced with Cs+ to block sodium and potassium currents, respectively.

-

Internal (Pipette) Solution: Contains (in mM): CsCl 120, TEA-Cl 20, Mg-ATP 5, HEPES 10, EGTA 10; pH adjusted to 7.2 with CsOH.

-

-

Recording:

-

Whole-cell configuration is established using a patch-clamp amplifier.

-

The holding potential is set to approximately -40 mV to inactivate sodium channels.

-

ICa-L is elicited by depolarizing voltage steps (e.g., to potentials between -30 mV and +60 mV for 200-300 ms).

-

Moricizine is applied via the superfusion system at desired concentrations.

-

Use-dependence can be assessed by applying trains of depolarizing pulses at different frequencies.

-

Figure 3. Experimental workflow for whole-cell patch clamp analysis of ICa-L.

Western Blotting for Phosphorylated CaMKII (p-CaMKII)

This is a generalized protocol for detecting changes in p-CaMKII levels in cardiac tissue or cell lysates.

-

Sample Preparation:

-

Cardiac tissue or cells are treated with vehicle, a stimulating agent (e.g., Angiotensin II), and the agent with moricizine.

-

Lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a standard assay (e.g., BCA).

-

-

SDS-PAGE and Transfer:

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

The membrane is incubated with a primary antibody specific for p-CaMKII (e.g., anti-p-CaMKII Thr286) overnight at 4°C.

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

The membrane is washed again with TBST.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with an imaging system.

-

The membrane can be stripped and re-probed for total CaMKII and a loading control (e.g., GAPDH) for normalization.

-

Circadian Rhythm Analysis using Luciferase Reporters

This protocol outlines the general steps for assessing the effect of moricizine on the circadian clock in cultured cells.

-

Cell Culture and Transduction:

-

Fibroblasts (e.g., NIH3T3 or U2OS) are stably transduced with a lentiviral vector expressing a luciferase reporter gene under the control of a clock gene promoter (e.g., Per2).

-

-

Synchronization and Treatment:

-

Cells are synchronized with a high concentration of dexamethasone (e.g., 100 nM) for 2 hours.

-

The medium is then replaced with a recording medium containing luciferin and the desired concentration of moricizine or vehicle.

-

-

Bioluminescence Recording:

-

Bioluminescence is recorded in real-time using a luminometer for several days.

-

-

Data Analysis:

-

The period, phase, and amplitude of the circadian rhythm are determined from the bioluminescence data using specialized software.

-

-

Gene Expression Analysis (qPCR):

-

Parallel cultures are treated and harvested at different time points over a circadian cycle.

-

RNA is extracted, and quantitative real-time PCR (qPCR) is performed to measure the expression levels of core clock genes and other target genes.

-

Conclusion

The molecular pharmacology of this compound (moricizine) is more complex than its classification as a simple sodium channel blocker would suggest. Evidence points to interactions with potassium and calcium channels, modulation of the critical CaMKII signaling pathway, and a novel influence on the cellular circadian clock. While quantitative data on these off-target interactions remain limited, the existing findings open new avenues for research. A deeper understanding of these non-sodium channel targets is crucial for a complete appreciation of moricizine's clinical profile and for the development of future antiarrhythmic therapies with improved efficacy and safety. Further investigation, particularly quantitative characterization of these interactions and elucidation of their downstream functional consequences, is warranted.

References

- 1. ahajournals.org [ahajournals.org]

- 2. researchgate.net [researchgate.net]

- 3. The development of L-type Ca2+ current mediated alternans does not depend on the restitution slope in canine ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Moricizine: a new class I antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]